2-Bromo-4-(bromomethyl)pyridine hydrochloride
Overview
Description
2-Bromo-4-(bromomethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H5Br2N·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is commonly used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Synthetic Routes and Reaction Conditions:
Bromination of 4-methylpyridine: The synthesis of this compound typically begins with the bromination of 4-methylpyridine. This reaction involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce a bromine atom at the 2-position of the pyridine ring.
Bromomethylation: The next step involves the bromomethylation of the 2-bromo-4-methylpyridine. This can be achieved by reacting the compound with formaldehyde (CH2O) and hydrobromic acid (HBr) to introduce a bromomethyl group at the 4-position.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2-methyl-4-(methyl)pyridine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF) or toluene.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) in solvents like diethyl ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Products like 2-azido-4-(bromomethyl)pyridine, 2-thiocyanato-4-(bromomethyl)pyridine, or 2-methoxy-4-(bromomethyl)pyridine.
Coupling Reactions: Various biaryl compounds depending on the boronic acid used.
Reduction Reactions: 2-methyl-4-(methyl)pyridine.
Scientific Research Applications
2-Bromo-4-(bromomethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(bromomethyl)pyridine hydrochloride depends on its specific application. In general, the compound acts as an electrophile due to the presence of bromine atoms, which makes it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and create complex molecules. The molecular targets and pathways involved vary depending on the specific reaction and application.
Comparison with Similar Compounds
2-Bromopyridine: A simpler derivative of pyridine with a single bromine atom at the 2-position. It is used as a building block in organic synthesis.
4-Bromopyridine hydrochloride: Similar to 2-Bromo-4-(bromomethyl)pyridine hydrochloride but with a single bromine atom at the 4-position. It is used in the synthesis of pharmaceuticals and agrochemicals.
2-(Bromomethyl)pyridine: A compound with a bromomethyl group at the 2-position. It is used in the synthesis of various organic molecules.
Uniqueness: this compound is unique due to the presence of two bromine atoms at different positions on the pyridine ring, which allows for diverse chemical reactivity and the formation of complex molecules. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Properties
IUPAC Name |
2-bromo-4-(bromomethyl)pyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOPKIHKAVPZDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735231 | |
Record name | 2-Bromo-4-(bromomethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353959-14-4 | |
Record name | 2-Bromo-4-(bromomethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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